Ethyl 5-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-3-methylthiophene-2-carboxylate
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Overview
Description
The compound is a complex organic molecule that contains a benzo[d][1,3]dioxol-5-yl group, an acetamido group, and a methylthiophene-2-carboxylate group . These groups are common in many organic compounds and can have various properties depending on their arrangement and the presence of other functional groups.
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques such as NMR, IR, and mass spectrometry . X-ray crystallography can also provide information about the arrangement of atoms in a crystal of the compound .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. For example, the acetamido group could potentially undergo hydrolysis to form an amine and a carboxylic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined through various experimental methods. These might include measuring its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Scientific Research Applications
- Findings : NF90 and NF270 membranes achieved uranium rejection rates between 58-99% and 4-98%, respectively. Mechanisms include steric hindrance and reduction of Donnan exclusion due to added ions. Solution pH also impacts exclusion mechanisms. Calcium’s complexation affinity to uranium affects water treatment efficiency .
- Findings : These components may enhance nutraceutical products, leading to improved health outcomes .
Uranium Contamination Mitigation
Bioactive Components in Nutraceuticals
Antiviral Activity
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 5-[[2-(1,3-benzodioxol-5-yl)acetyl]amino]-3-methylthiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO5S/c1-3-21-17(20)16-10(2)6-15(24-16)18-14(19)8-11-4-5-12-13(7-11)23-9-22-12/h4-7H,3,8-9H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJNRGPYNHCRPIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(S1)NC(=O)CC2=CC3=C(C=C2)OCO3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-3-methylthiophene-2-carboxylate |
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